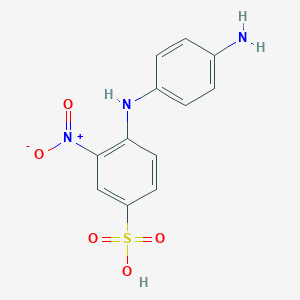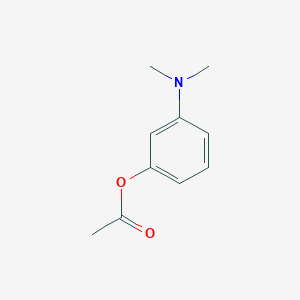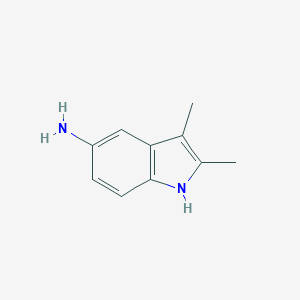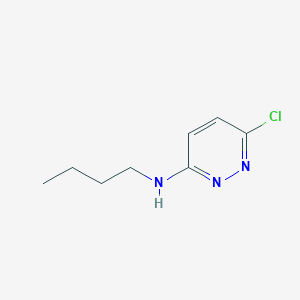
Methyl acetyl ricinoleate
概要
説明
Methyl acetyl ricinoleate (MAR) is an additive derived from castor oil . It is a clear, viscous fluid that is used as a surfactant, cutting fluid additive, lubricant, and plasticizer . It is a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol .
Synthesis Analysis
MAR is synthesized from castor oil and is used as a plasticizer for PVC . It is added to PVC in a range of 50–90 PHR, and the increase of the plasticizer content has a significant effect on maximum tension and tension at 100% of PVC samples .Molecular Structure Analysis
The molecular formula of MAR is C21H38O4 . Its average mass is 354.524 Da and its monoisotopic mass is 354.277008 Da .Chemical Reactions Analysis
MAR acts as a spacer between molecules of the polymer, reducing the melt viscosity, lowering the transition temperature, and lowering the elastic modulus of PVC as it weakens the intermolecular bonds of the polymer .Physical And Chemical Properties Analysis
MAR has a density of 0.9±0.1 g/cm3 . Its boiling point is 428.5±38.0 °C at 760 mmHg . The flash point is 200.1±25.2 °C . It has 4 H bond acceptors, 0 H bond donors, and 18 freely rotating bonds .科学的研究の応用
Polyvinyl Chloride (PVC) Plasticizer
Methyl Acetyl Ricinoleate (MAR) has been tested as a plasticizer for PVC . It was added to PVC in a range of 50–90 PHR and the increase of the plasticizer content had a great effect on maximum tension and tension at 100% of PVC samples . The good miscibility with PVC and therefore efficient plasticization action of MAR were proved by the DMA results .
Bio-plasticizer for PVC Artificial Material
MAR has been used as a bio-plasticizer for PVC artificial material . Despite a low epoxy value (3.0%), the engineered bio-plasticizer displays significantly suppressed migration in multiple scenarios compared with one conventional EFAME with much higher epoxy value (5.8%) .
Surfactant
Methyl ricinoleate, a type of fatty acid methyl ester synthesized from castor oil and methyl alcohol, is used as a surfactant .
Cutting Fluid Additive
Methyl ricinoleate is used as a cutting fluid additive . It helps in reducing the heat and friction between the cutting tool and the workpiece, and it also helps in preventing burning and smoking.
Lubricant
Methyl ricinoleate serves as a lubricant . It helps in reducing the friction between moving surfaces.
Plasticizer for Cellulosic Resins
Methyl ricinoleate is a plasticizer for cellulosic resins . It increases their flexibility, extensibility, and workability.
Plasticizer for Polyvinyl Acetate
Methyl ricinoleate is also a plasticizer for polyvinyl acetate . It helps in improving the properties of polyvinyl acetate, making it more useful for various applications.
Plasticizer for Polystyrene
Methyl ricinoleate is used as a plasticizer for polystyrene . It helps in improving the flexibility and workability of polystyrene.
作用機序
Target of Action
Methyl acetyl ricinoleate, also known as Flexricin P-4, primarily targets polyvinyl chloride (PVC) , lacquers , and vinyl resins . It also acts as a processing aid for rubber compounds .
Mode of Action
Flexricin P-4 acts as an all-purpose plasticizer for lacquers and vinyls . It is a low volatility, low viscosity product that imparts exceptional cold crack resistance to flexible nitrocellulose lacquers . It also serves as a processing aid for rubber compounds .
Biochemical Pathways
It is known that the compound acts as a spacer between molecules of the polymer, reducing the melt viscosity, lowering the transition temperature, and weakening the intermolecular bonds of the polymer, which facilitates its processing .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Flexricin P-4, we can discuss its physical and chemical properties that affect its behavior in the environment. Flexricin P-4 has a low volatility and viscosity , and it is a clear thin liquid at room temperature . Its boiling point is 185°C at 1mm pressure , and it has a flash point of 375°F .
Result of Action
The addition of Flexricin P-4 to PVC has a significant effect on the maximum tension and tension at 100% of PVC samples . Moreover, the elongation at break also increases with the increase of plasticizer content . It imparts cold crack resistance and plate release to flexible nitrocellulose lacquers .
Action Environment
The action of Flexricin P-4 is influenced by environmental factors such as temperature and pressure. Its low volatility and viscosity make it suitable for use in various environments . It is thermally stable up to 200°C , making it suitable for applications that require heat resistance.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
methyl (Z,12R)-12-acetyloxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11-/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYPQWMTBSLJK-ACQXMXPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051706 | |
| Record name | Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Methyl acetyl ricinoleate | |
CAS RN |
140-03-4 | |
| Record name | Methyl acetyl ricinoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetyl ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flexricin P-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flexricin P-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl O-acetylricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ACETYL RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GNA03S90I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Methyl acetyl ricinoleate?
A: Methyl acetyl ricinoleate exhibits potential as a plasticizer for Polyvinyl chloride (PVC) []. Plasticizers are crucial for enhancing the flexibility and workability of PVC.
Q2: How is Methyl acetyl ricinoleate synthesized?
A: A recent study [] details an efficient synthesis method using ionic liquids as catalysts. Methyl ricinoleic acid and acetic anhydride react in the presence of the ionic liquid 1-(3-sulfonic acid) propyl-pyridinium hydrosulfate. This method boasts a high conversion rate (97.21%) under optimized conditions (80°C, 1.5 hours, and a specific molar ratio of reactants and catalyst).
Q3: What is the significance of using ionic liquids in the synthesis of Methyl acetyl ricinoleate?
A: Ionic liquids offer several advantages as catalysts in this synthesis []:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)
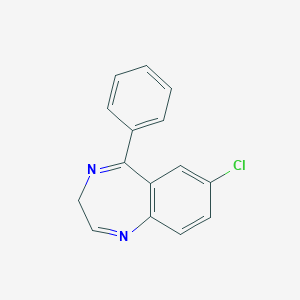

![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)
